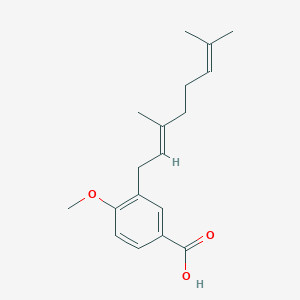

3-Geranyl-4-methoxybenzoic acid

説明

3-Geranyl-4-methoxybenzoic acid is a high-purity natural product . It is a compound that exhibits stronger inhibition effect on the activation of hyaluronidase than that of tranilast . It is also isolated from the herb of Piper aduncum .

Synthesis Analysis

The synthesis of 3-Geranyl-4-methoxybenzoic acid can be achieved by esterification of Geraniol and p-methoxybenzoic acid to produce Geranyl-p-methoxybenzoate. This is then hydrolyzed under alkaline conditions to produce 3-Geranyl-4-methoxybenzoic acid .Molecular Structure Analysis

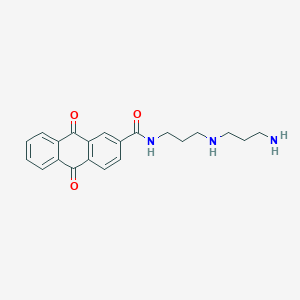

The molecular formula of 3-Geranyl-4-methoxybenzoic acid is C18H24O3 . Its average mass is 288.381 Da and its monoisotopic mass is 288.172546 Da .科学的研究の応用

Inhibition of Hyaluronidase

3-Geranyl-4-methoxybenzoic acid has been isolated from the herb of Piper aduncum and exhibits a stronger inhibition effect on the activation of hyaluronidase than that of tranilast . This suggests potential applications in treating diseases where hyaluronidase plays a role, such as certain types of cancer and inflammatory conditions.

Antioxidant Activity

This compound demonstrates significant antioxidant activity, scavenging reactive oxygen species like superoxide anion, hydrogen peroxide, and hydroxyl radicals . It also inhibits the production of thiocyanate, an oxidant that damages cells. This property is valuable for research into preventing oxidative stress-related diseases.

Drug Development

The unique structure of 3-Geranyl-4-methoxybenzoic acid shows potential for diverse applications in drug development, including the synthesis of bioactive molecules. Its role in modulating enzymes like hyaluronidase could be leveraged in creating new therapeutic agents.

Anti-inflammatory Properties

Related compounds have been identified with anti-inflammatory properties, suggesting that 3-Geranyl-4-methoxybenzoic acid may also be researched for its use in anti-inflammatory drugs .

Enzyme Modulation

Research into enzyme modulation by natural compounds like 3-Geranyl-4-methoxybenzoic acid can lead to discoveries in how these substances affect various biochemical pathways .

Flavonoid Compound Group

As part of the flavonoid compound group, 3-Geranyl-4-methoxybenzoic acid’s effects on health and disease are a significant area of study due to flavonoids’ wide range of biological activities .

作用機序

Mode of Action

It is known that the compound exhibits a stronger inhibitory effect on the activation of hyaluronidase than tranilast . Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By inhibiting hyaluronidase, 3-Geranyl-4-methoxybenzoic acid may help maintain the integrity of the extracellular matrix and potentially influence cell behavior.

Pharmacokinetics

The compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that it may be well-absorbed in the body, but further studies are needed to confirm this.

Result of Action

3-Geranyl-4-methoxybenzoic acid has been shown to exhibit a stronger inhibitory effect on the activation of hyaluronidase than tranilast . This suggests that it may have potential therapeutic applications in conditions where hyaluronidase activity is detrimental, such as in certain inflammatory diseases and cancer.

Action Environment

The action of 3-Geranyl-4-methoxybenzoic acid may be influenced by various environmental factors. For instance, its stability could be affected by exposure to sunlight and high temperatures . Therefore, it is recommended to store the compound in a cool, dark place to maintain its efficacy . Additionally, the compound’s solubility in various solvents suggests that it may be more effective in certain physiological environments than others .

Safety and Hazards

特性

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-13(2)6-5-7-14(3)8-9-15-12-16(18(19)20)10-11-17(15)21-4/h6,8,10-12H,5,7,9H2,1-4H3,(H,19,20)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSAYXMNBDVWDA-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C(=O)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Geranyl-4-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)